2-(4-methoxyphenyl)-4-phenyl-1H-imidazole-5-thiol
Overview
Description
“2-(4-methoxyphenyl)-4-phenyl-1H-imidazole-5-thiol” is a complex organic compound. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms. The presence of the thiol (-SH) group suggests that it might have some interesting chemical properties, such as the ability to form disulfide bonds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazole ring substituted with a phenyl group, a methoxyphenyl group, and a thiol group .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the imidazole ring, the thiol group, and the methoxy group. The thiol group could undergo oxidation reactions to form disulfides, and the imidazole ring could participate in various nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar thiol group and the aromatic imidazole and phenyl rings would likely make it relatively non-volatile and could influence its solubility in various solvents .
Scientific Research Applications
Corrosion Inhibition
One notable application of imidazole derivatives similar to 2-(4-methoxyphenyl)-4-phenyl-1H-imidazole-5-thiol is in the field of corrosion inhibition. Studies have shown that these compounds can significantly inhibit corrosion in metal, particularly mild steel in acidic solutions. For example, Prashanth et al. (2021) synthesized imidazole derivatives using microwave irradiation, demonstrating their effectiveness as corrosion inhibitors. The derivatives showed strong adsorption, following the Langmuir model, and exhibited mixed types of corrosion inhibition properties, combining physisorption and chemisorption (Prashanth et al., 2021).
Crystal Structure and Tautomerism
Methoxy-substituted phenyl-imidazole compounds have been the subject of studies in crystallography and tautomerism. Balti et al. (2016) investigated the molecular conformations and tautomerism of methoxy-substituted arylthiazolinethiones, finding that the thione tautomer was preferred in both solid state and gas phase. This kind of research provides valuable insights into the structural and chemical properties of these compounds (Balti et al., 2016).
Biological Activities
Imidazole derivatives are also known for their diverse biological activities. Ramanathan (2017) characterized synthesized 2-(4-methoxynaphthalen-1-yl)-1-(4-methoxyphenyl)-1H-phenanthro[9,10-d] imidazole and highlighted the biological importance of the imidazole ring. The study indicated antimicrobial and anticancer activities, underlining the potential pharmaceutical applications of these compounds (Ramanathan, 2017).
Non-Linear Optical Behavior
The study of non-linear optical (NLO) behavior is another area where these compounds have been explored. Ulahannan et al. (2020) synthesized and characterized 2-(4-methoxyphenyl)-1,4,5-triphenyl-2,5-dihydro-1H-imidazole, finding it to be a promising candidate for OLED devices due to its high electron transport mobility and good NLO properties (Ulahannan et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-methoxyphenyl)-5-phenyl-1H-imidazole-4-thiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-19-13-9-7-12(8-10-13)15-17-14(16(20)18-15)11-5-3-2-4-6-11/h2-10,20H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQLOFNNWCITMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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